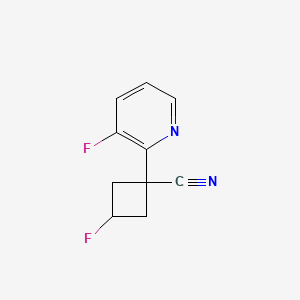

cis-3-Fluoro-1-(3-fluoropyridin-2-yl)cyclobutane-1-carbonitrile

Descripción

¹H NMR (500 MHz, CDCl₃)

| Signal (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| 8.50–8.45 | dd | Pyridine H-6 |

| 7.85–7.80 | m | Pyridine H-4 and H-5 |

| 4.30–4.10 | m | Cyclobutane H-2 and H-4 |

| 3.60–3.40 | p (J = 8.5 Hz) | Cyclobutane H-1 and H-3 |

¹⁹F NMR (470 MHz, CDCl₃)

| Signal (δ, ppm) | Assignment |

|---|---|

| -118.2 | Cyclobutane C-3 fluorine |

| -120.5 | Pyridine C-3 fluorine |

The cis-configuration is confirmed by coupling constants (e.g., J₃-F,H-3 = 40.7 Hz), which are consistent with axial-axial fluorine interactions in puckered cyclobutanes.

Comparative Structural Studies of cis vs. trans Isomers

Differences between cis and trans isomers are evident in spectral and physical properties:

The cis-isomer exhibits greater steric strain due to proximal fluorine and pyridine groups, leading to reduced thermal stability compared to the trans counterpart. In contrast, the trans-isomer shows fewer steric clashes, often resulting in higher crystallinity.

Propiedades

IUPAC Name |

3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N2/c11-7-4-10(5-7,6-13)9-8(12)2-1-3-14-9/h1-3,7H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYQZBJMJOBGAKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C#N)C2=C(C=CC=N2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy Overview

The synthesis of fluorinated cyclobutane derivatives typically involves:

- Construction of the cyclobutane ring system, often through [2+2] cycloaddition or ring-closing methods.

- Introduction of fluorine atoms at specific positions using selective fluorination reagents or fluorinated building blocks.

- Functional group transformations to install substituents such as nitriles and heteroaryl groups.

For cis-3-Fluoro-1-(3-fluoropyridin-2-yl)cyclobutane-1-carbonitrile, the key steps include assembling the cyclobutane core with the fluorine substituent in the cis position and attaching the 3-fluoropyridin-2-yl moiety, followed by installation of the carbonitrile group at the cyclobutane 1-position.

Preparation Methods

Modular Synthesis via Fluorination of Cyclobutylcarboxylic Acids

A practical and modular approach to fluorinated cyclobutanes involves the fluorination of cyclobutylcarboxylic acids using sulfur tetrafluoride (SF4), a reagent known for converting carboxylic acids into trifluoromethyl groups or fluorinated cyclobutanes under controlled conditions.

- Starting Materials: Cyclobutylcarboxylic acids substituted with appropriate groups (e.g., pyridinyl, fluoropyridinyl).

- Reagent: Sulfur tetrafluoride (SF4).

- Conditions: Typically performed on gram-to-multigram scale, under controlled temperature and anhydrous conditions.

- Outcome: Conversion of the carboxylic acid group to a fluorinated substituent, preserving the cyclobutane ring and enabling installation of fluorine atoms at desired positions.

This method has been successfully applied to synthesize over 30 trifluoromethyl-cyclobutane derivatives, demonstrating good yields and functional group tolerance, including nitro, halogen, and amino substituents on the aromatic ring.

Stereoselective Formation of the cis Isomer

The stereochemistry of the fluorine substituent at the 3-position on the cyclobutane ring is crucial. The cis configuration is typically favored by:

- Careful control of reaction conditions during fluorination to avoid isomerization.

- Use of stereodefined cyclobutyl precursors.

- Purification techniques such as crystallization or chromatography to isolate the cis isomer.

The cis-3-fluoro substitution is confirmed by NMR and X-ray crystallography, ensuring the correct stereochemical outcome.

Functionalization of the Cyclobutane Ring

Following the fluorination step, further functionalization includes:

- Attachment of the 3-fluoropyridin-2-yl group via cross-coupling or nucleophilic substitution reactions.

- Introduction of the carbonitrile group at the 1-position of cyclobutane, often achieved through substitution reactions on a suitable leaving group precursor or via cyanation reactions.

These transformations require mild conditions to preserve the fluorinated cyclobutane core and avoid decomposition or defluorination.

Reaction Conditions and Purification

| Step | Conditions | Notes |

|---|---|---|

| Fluorination with SF4 | Anhydrous, controlled temp. | Gram to multigram scale; compatible with nitro, halogens |

| Stereoselective isolation | Chromatography, crystallization | Ensures cis isomer purity |

| Functionalization (pyridinyl) | Pd-catalyzed cross-coupling | Mild, preserves fluorine substituents |

| Cyanation | Nucleophilic substitution | Installation of carbonitrile group |

Purification methods include silica gel chromatography for small scale and crystallization or distillation under reduced pressure for larger scale preparations.

Stability and Characterization

- The fluorinated cyclobutane derivatives, including this compound, exhibit good chemical stability against hydrolysis and elimination of hydrogen fluoride under acidic or basic aqueous conditions at room temperature.

- Structural confirmation is achieved by NMR (including ^1H and ^19F), LC-MS, and X-ray crystallographic analysis, which also confirms the cis stereochemistry and substitution pattern.

Research Findings and Practical Implications

- The modular approach using SF4 fluorination allows rapid access to diverse fluorinated cyclobutane scaffolds, including the target compound.

- The cis-3-fluoro substitution pattern is reliably obtained and stable, making it suitable for drug discovery applications.

- Functional group tolerance is broad, enabling further derivatization for medicinal chemistry optimization.

- The fluorinated cyclobutane ring serves as a metabolically stable isostere for tert-butyl groups, potentially enhancing drug-like properties.

Summary Table: Preparation Method Highlights

| Aspect | Description |

|---|---|

| Core Strategy | Fluorination of cyclobutylcarboxylic acids with sulfur tetrafluoride |

| Stereochemical Control | Achieved by precursor design and purification techniques to isolate cis isomer |

| Functional Group Compatibility | Compatible with nitro, halogens, amino, ester, and pyridinyl groups |

| Scale | Gram to multigram scale demonstrated |

| Stability | Stable under aqueous acidic and basic conditions; no HF elimination observed |

| Characterization Methods | NMR (^1H, ^19F), LC-MS, X-ray crystallography |

| Application Potential | Useful scaffold for drug discovery as tert-butyl isostere |

Análisis De Reacciones Químicas

cis-3-Fluoro-1-(3-fluoropyridin-2-yl)cyclobutane-1-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the carbonitrile group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the carbonitrile group, leading to the formation of various substituted derivatives.

Coupling reactions: The pyridine ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Aplicaciones Científicas De Investigación

cis-3-Fluoro-1-(3-fluoropyridin-2-yl)cyclobutane-1-carbonitrile has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: This compound can be used in studies to understand the effects of fluorinated compounds on biological systems, including their interactions with proteins and enzymes.

Industry: It can be used in the development of new materials with unique properties, such as increased stability or reactivity.

Mecanismo De Acción

The mechanism of action of cis-3-Fluoro-1-(3-fluoropyridin-2-yl)cyclobutane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, potentially leading to more potent and selective effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound belongs to a class of fluorinated pyridine-cycloalkane hybrids with cyano substituents. Below is a systematic comparison with structurally related analogs:

Table 1: Structural and Commercial Comparison

| Compound Name (CAS) | Core Structure | Substituents | Purity (%) | Application Clues |

|---|---|---|---|---|

| cis-3-Fluoro-1-(3-fluoropyridin-2-yl)cyclobutane-1-carbonitrile (1344145-38-5) | Cyclobutane + pyridine | Dual fluorine, cyano group | 95 | Drug discovery, agrochemicals |

| 3-Cyano-2-butylaminopyridine (74611-50-0) | Pyridine | Cyano, butylamine | 98 | Ligand synthesis, catalysis |

| 3-Cyano-2-cyclohexyloxypyridine (1016812-22-8) | Pyridine | Cyano, cyclohexyloxy | 97 | Material science, intermediates |

| Clodinafop-propargyl (105512-06-9) | Pyridine + propargyl | Herbicidal functional groups | 98 | Agrochemicals (herbicide) |

Key Findings :

Structural Features: The cis-fluorinated cyclobutane core distinguishes the target compound from simpler pyridine derivatives (e.g., 3-Cyano-2-butylaminopyridine). Dual fluorination on the pyridine and cyclobutane may improve metabolic stability and lipophilicity, critical for pharmacokinetic optimization in drug candidates .

Functional Group Synergy: The cyano group in all listed compounds contributes to hydrogen-bonding interactions, a feature exploited in kinase inhibitor design (e.g., clodinafop-propargyl’s herbicidal activity relies on similar motifs) . Compared to clodinafop-propargyl, the target compound lacks herbicidal substituents (e.g., propargyl), suggesting divergent applications, possibly in neurologic or inflammatory targets .

Purity and Commercial Relevance :

- High purity (95–98%) across analogs indicates their utility in precision synthesis. However, the target compound’s lower purity (95%) may reflect synthetic challenges in fluorinated cyclobutane systems .

Lumping Strategy Considerations: Organic compounds with cyano-pyridine motifs (e.g., 3-Cyano-2-cyclohexyloxypyridine) could be "lumped" as intermediates in combinatorial libraries, though the cis-fluorinated cyclobutane’s unique geometry may warrant separate categorization .

Actividad Biológica

Chemical Identity:

- IUPAC Name: rel-(1R,3R)-3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutane-1-carbonitrile

- Molecular Formula: C10H8F2N2

- CAS Number: 1344145-38-5

- Molecular Weight: 194.19 g/mol

- Purity: ≥97%

This compound is a fluorinated cyclobutane derivative featuring a pyridine ring, which is significant in medicinal chemistry due to the biological activity imparted by fluorine substituents.

The biological activity of cis-3-Fluoro-1-(3-fluoropyridin-2-yl)cyclobutane-1-carbonitrile can be attributed to its structural features, particularly the presence of fluorine atoms. Fluorination often enhances the lipophilicity and metabolic stability of compounds, which can lead to improved interactions with biological targets such as enzymes and receptors. The specific mechanism may involve:

- Inhibition of Enzymatic Activity: Similar fluorinated compounds have been shown to inhibit various enzymes, potentially through competitive inhibition or allosteric modulation.

- Receptor Binding: The compound may exhibit high binding affinity to specific receptors, influencing signaling pathways crucial for various biological processes.

Comparative Analysis

To understand the potential of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| cis-3-Fluoro-1-(2-fluoropyridin-3-yl)cyclobutane-1-carbonitrile | Structure | Potential enzyme inhibitor |

| cis-3-Fluoro-1-(4-fluoropyridin-2-yl)cyclobutane-1-carbonitrile | - | Similar binding properties |

| cis-3-Fluoro-1-(3-chloropyridin-2-yl)cyclobutane-1-carbonitrile | - | Different halogen effects on activity |

Synthesis and Applications

The synthesis of cis-3-Fluoro derivatives typically involves multi-step organic reactions including cycloaddition and substitution reactions. For example:

- Formation of Cyclobutane Ring : Achieved via diene and dienophile reactions.

- Fluorination : Utilizes reagents like Selectfluor for introducing fluorine atoms.

- Pyridine Attachment : Coupling reactions (e.g., Suzuki or Heck reactions) are employed to attach the pyridine moiety.

- Carbonitrile Formation : Nucleophilic substitution with cyanide sources.

These synthetic routes not only yield the desired compound but also allow for modifications that could enhance biological activity or selectivity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare cis-3-Fluoro-1-(3-fluoropyridin-2-yl)cyclobutane-1-carbonitrile?

- Methodological Answer : Synthesis typically involves cyclobutane ring formation via [2+2] photocycloaddition or strain-driven cyclization, followed by regioselective fluorination. For example, 3-fluoro-2-pyridinecarbonitrile (CAS: 97509-75-6) is a key intermediate for introducing the fluoropyridinyl moiety . Precursors like 1-(3-fluoropyridin-2-yl)cyclobutane-1-carbonitrile (CAS: 1333126-80-9) may undergo further fluorination using agents like Selectfluor™ under controlled conditions .

Q. How is the cis stereochemistry of the compound confirmed experimentally?

- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments are critical for determining spatial proximity of fluorines and cyclobutane hydrogens. X-ray crystallography provides definitive proof of stereochemistry, though challenges arise due to the compound’s sensitivity to light and temperature (store at 0–6°C for stability) .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Follow protocols for nitriles and fluorinated aromatics:

- Store in airtight containers under inert gas (N₂/Ar) at 0–6°C to prevent decomposition .

- Use explosion-proof equipment and avoid ignition sources (e.g., static discharge) due to flammability risks .

- Employ PPE (nitrile gloves, face shields) to prevent dermal/ocular exposure, as fluorinated nitriles can release toxic HF upon hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity data during fluorination of the cyclobutane ring?

- Methodological Answer : Computational modeling (DFT calculations) predicts favorable transition states for cis-fluorination. Experimental validation via kinetic studies under varying temperatures (e.g., –20°C to 25°C) and solvent polarities (acetonitrile vs. DMF) can isolate competing pathways. Compare with analogous systems like 2-fluoropyridine-3-carboxylic acid (CAS: 393-55-5) to identify steric/electronic drivers .

Q. What strategies mitigate instability of the compound under catalytic hydrogenation conditions?

- Methodological Answer : Replace traditional Pd/C catalysts with milder systems (e.g., Wilkinson’s catalyst) to avoid decyanation. Monitor reaction progress via LC-MS to detect intermediates. Pre-functionalization of the nitrile group (e.g., converting to a protected amine) may enhance stability .

Q. How do solvent effects influence the compound’s conformational dynamics in solution?

- Methodological Answer : Variable-temperature NMR in deuterated solvents (CDCl₃ vs. DMSO-d₆) reveals solvent-dependent ring puckering. MD simulations correlate solvent polarity with energy barriers for cyclobutane ring inversion. For example, polar aprotic solvents stabilize planar conformations, while nonpolar solvents favor puckered states .

Contradictions and Mitigations

- Discrepancy in Fluorination Efficiency : Literature reports varying yields (40–75%) for direct fluorination. Mitigate by optimizing stoichiometry of fluorinating agents and using radical inhibitors (e.g., BHT) to suppress side reactions .

- Divergent Stability Reports : Some studies note decomposition at RT, while others claim stability. Differences likely arise from trace moisture; rigorously dry solvents and substrates to enhance shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.